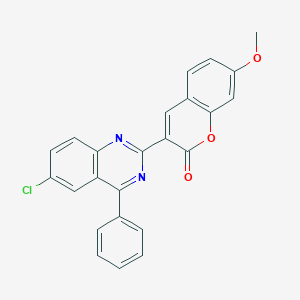
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the quinazoline and chromenone moieties separately, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts such as palladium.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between immiscible phases.
Chemical Reactions Analysis
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one include other quinazoline derivatives such as:
- 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one .
- 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one .
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H15ClN2O3 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C24H15ClN2O3/c1-29-17-9-7-15-11-19(24(28)30-21(15)13-17)23-26-20-10-8-16(25)12-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
TZXHFURFWAFYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
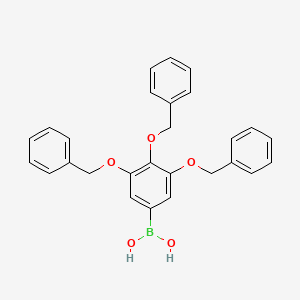
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)
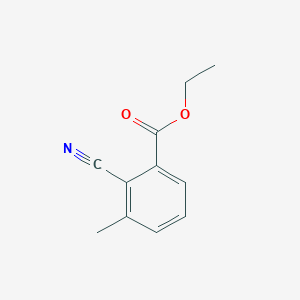
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
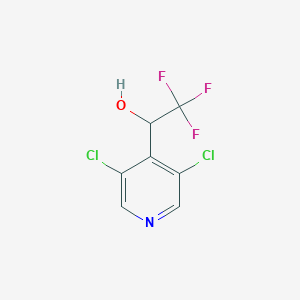
![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)
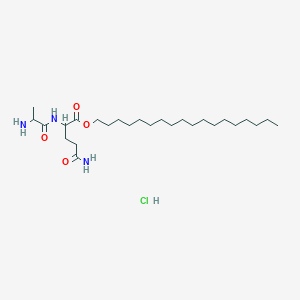
![N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15123446.png)

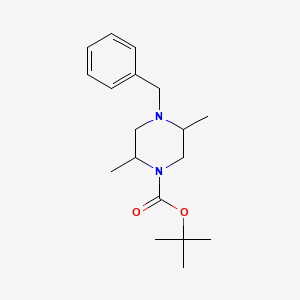
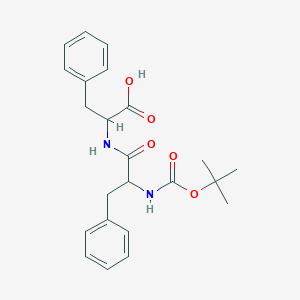
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
